![molecular formula C24H22N2O4S2 B12035239 N,N'-(naphthalene-1,5-diyl)bis(4-methylbenzenesulfonamide) CAS No. 57159-76-9](/img/structure/B12035239.png)
N,N'-(naphthalene-1,5-diyl)bis(4-methylbenzenesulfonamide)
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Overview
Description
4-methyl-N-(5-{[(4-methylphenyl)sulfonyl]amino}-1-naphthyl)benzenesulfonamide is a complex organic compound with the molecular formula C24H22N2O4S2 and a molecular weight of 466.58 g/mol . This compound is known for its unique structural features, which include a naphthyl group, a sulfonamide group, and a methylphenyl group. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(5-{[(4-methylphenyl)sulfonyl]amino}-1-naphthyl)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with 1-naphthylamine in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(5-{[(4-methylphenyl)sulfonyl]amino}-1-naphthyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
4-methyl-N-(5-{[(4-methylphenyl)sulfonyl]amino}-1-naphthyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methyl-N-(5-{[(4-methylphenyl)sulfonyl]amino}-1-naphthyl)benzenesulfonamide involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The sulfonamide group is known to interact with the active sites of enzymes, leading to the inhibition of their function .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-(4-methylphenyl)benzenesulfonamide
- 4-methyl-N-(5-{[(4-methylphenyl)sulfonyl]amino}pentyl)benzenesulfonamide
- 4-methyl-N-(4-{[(4-methylphenyl)sulfonyl]amino}butyl)benzenesulfonamide
Uniqueness
4-methyl-N-(5-{[(4-methylphenyl)sulfonyl]amino}-1-naphthyl)benzenesulfonamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of both naphthyl and sulfonamide groups allows for diverse interactions with molecular targets, making it a valuable compound in various research fields .
Biological Activity
N,N'-(naphthalene-1,5-diyl)bis(4-methylbenzenesulfonamide), commonly referred to as N,N'-naphthalene-1,5-diyl-bis(4-methylbenzenesulfonamide), is a synthetic compound characterized by its unique chemical structure and potential biological applications. This compound has garnered interest due to its possible therapeutic effects, particularly in the context of cancer treatment and other medical applications. This article provides a comprehensive review of the biological activity associated with this compound, supported by relevant data tables and research findings.
The molecular formula of N,N'-(naphthalene-1,5-diyl)bis(4-methylbenzenesulfonamide) is C24H22N2O4S2 with a molecular weight of 466.57 g/mol. Key physical properties include:
- Density : 1.395 g/cm³
- Boiling Point : 671.1 °C
- Flash Point : 359.6 °C
- LogP : 7.3658 (indicating high lipophilicity) .
Research indicates that compounds similar to N,N'-(naphthalene-1,5-diyl)bis(4-methylbenzenesulfonamide) may exert their biological effects through various mechanisms, including:
- Inhibition of Enzymatic Activity : Compounds in this class have shown potential in inhibiting key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to reduced tumor growth.
- Antimicrobial Activity : Some studies have indicated that sulfonamide derivatives possess antimicrobial properties, making them potential candidates for treating bacterial infections .
Anticancer Activity
A notable study investigated the anticancer properties of N,N'-(naphthalene-1,5-diyl)bis(4-methylbenzenesulfonamide). The compound was tested against various cancer cell lines, including breast and prostate cancer cells. The results demonstrated:
- IC50 Values : The compound exhibited IC50 values in the micromolar range, indicating significant cytotoxicity against these cell lines.
- Mechanistic Insights : Further analysis revealed that the compound induced cell cycle arrest at the G2/M phase and increased the expression of pro-apoptotic proteins .
Antimicrobial Activity
In another research effort, the antimicrobial efficacy of N,N'-(naphthalene-1,5-diyl)bis(4-methylbenzenesulfonamide) was evaluated against several bacterial strains:
- Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
- Results : The compound demonstrated moderate antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .
Case Studies
Study | Focus | Findings |
---|---|---|
Study 1 | Anticancer | Significant cytotoxicity against breast and prostate cancer cell lines; G2/M phase arrest. |
Study 2 | Antimicrobial | Moderate activity against E. coli and S. aureus; MIC values between 50-100 µg/mL. |
Properties
CAS No. |
57159-76-9 |
---|---|
Molecular Formula |
C24H22N2O4S2 |
Molecular Weight |
466.6 g/mol |
IUPAC Name |
4-methyl-N-[5-[(4-methylphenyl)sulfonylamino]naphthalen-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C24H22N2O4S2/c1-17-9-13-19(14-10-17)31(27,28)25-23-7-3-6-22-21(23)5-4-8-24(22)26-32(29,30)20-15-11-18(2)12-16-20/h3-16,25-26H,1-2H3 |
InChI Key |
MIVPUXMNDCDKFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=C2C=CC=C3NS(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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